N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide
Description
Properties
IUPAC Name |
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS2/c1-10-8-13-15(9-11(10)2)22-17(18-13)19-16(20)12-6-4-5-7-14(12)21-3/h4-9H,1-3H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAKLLQNZBRTMHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)NC(=O)C3=CC=CC=C3SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of o-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Attachment of the Benzamide Moiety: The final step involves the coupling of the benzothiazole derivative with 2-(methylthio)benzoic acid or its derivatives using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) to reduce functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials, such as polymers or dyes.
Mechanism of Action
The mechanism of action of N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide depends on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Synthesis Yields : Piperazine-linked derivatives (e.g., 3g in ) often exhibit higher yields (>75%) compared to benzamide derivatives (e.g., 3c in , 51%), likely due to steric or solubility challenges during acylation.
- Pharmacological Divergence : Piperazine-linked compounds (e.g., 3g in ) show antidepressant activity, while benzamide derivatives (e.g., 3c in ) are linked to antitumor effects, highlighting substituent-dependent bioactivity.
Physicochemical and Pharmacokinetic Properties
Table 2: ADME and Spectral Data Comparison
Biological Activity
N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing upon various research studies and findings.
- Molecular Formula : C13H12N2S
- Molecular Weight : 232.31 g/mol
- CAS Number : [not available in search results]
Synthesis
The synthesis of this compound typically involves the reaction of 5,6-dimethylbenzo[d]thiazole with a suitable methylthio group donor, followed by acylation to form the final amide product. The synthetic route can vary based on the specific methylthio group used.
Cytotoxicity and Neurotoxicity
The cytotoxicity of benzothiazole derivatives has been evaluated using MTT assays. Compounds similar to this compound exhibited low cytotoxicity and neurotoxicity profiles, making them suitable candidates for further pharmacological development . The protective index indicates that compounds with higher activity also show lower toxicity levels.
The mechanisms through which benzothiazole derivatives exert their biological effects often involve modulation of neurotransmitter systems. For example, compounds have been shown to influence GABAergic neurotransmission, which is crucial in seizure control . This mechanism may also apply to this compound due to its structural characteristics conducive to similar interactions.
Comparative Analysis
| Compound | Biological Activity | ED50 (mg/kg) | Protective Index |
|---|---|---|---|
| This compound | Anticonvulsant (predicted) | Not Available | Not Available |
| Benzothiazole Derivative 6g | Anticonvulsant | 160.4 | 2.74 |
Case Studies
-
Anticonvulsant Study :
A study evaluating a series of benzothiazole derivatives found that certain compounds exhibited substantial anticonvulsant activity while maintaining low neurotoxicity levels. The findings suggest that modifications in the benzothiazole structure can enhance pharmacological properties without increasing toxicity . -
Cytotoxicity Assessment :
Another research effort assessed various benzothiazole derivatives for cytotoxicity against cancer cell lines. The results indicated that while some compounds were effective against tumor cells, they did not significantly impact normal cell viability, highlighting their therapeutic potential.
Q & A
Basic Research Questions
Q. What is the standard synthesis protocol for N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide, and how is purity validated?
- Synthesis Protocol : The compound is synthesized via coupling reactions between 5,6-dimethylbenzo[d]thiazol-2-amine and activated benzoyl derivatives. For example, benzoyl chloride derivatives are reacted under anhydrous conditions in the presence of a base (e.g., triethylamine) to form the amide bond. Reaction yields (~51%) are optimized using stoichiometric control and inert atmospheres .
- Purity Validation : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are critical for structural confirmation. Insolubility challenges in NMR analysis may require deuterated solvents like CDCl₃. High-performance liquid chromatography (HPLC) is recommended for purity assessment, with retention time and peak integration used to quantify impurities .
Q. How is the molecular structure of this compound characterized, and what spectroscopic techniques are essential?
- Key Techniques :
- ¹H-NMR : Identifies proton environments (e.g., methyl groups at δ 2.38 ppm, aromatic protons at δ 7.56–8.04 ppm) .
- HRMS : Confirms molecular weight (e.g., calculated 283.0899 [M+H⁺], observed 283.0896) .
- FTIR : Validates functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
Q. What preliminary biological screening assays are recommended for this compound?
- Initial Assays :
- Anticancer Activity : MTT assays against cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ determination .
- Antimicrobial Screening : Disk diffusion or broth microdilution assays against bacterial/fungal strains .
- Cytotoxicity : Normal cell lines (e.g., HEK293) to assess selectivity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s biological efficacy?
- Methodology :
Substituent Modification : Vary methylthio groups, benzamide substituents, or thiazole ring positions. For example, replacing methylthio with ethylsulfonyl groups enhances target binding .
Biological Testing : Compare IC₅₀ values across derivatives to identify critical functional groups.
Molecular Docking : Use software (e.g., AutoDock) to predict interactions with targets like tubulin or kinases. Evidence shows benzothiazole derivatives bind to tubulin’s colchicine site, disrupting microtubule assembly .
- Case Study : Derivatives with 4-bromophenyl substitutions showed 3-fold higher anticancer activity than parent compounds .
Q. What strategies resolve contradictions in reported biological activities (e.g., varying IC₅₀ values across studies)?
- Root Causes : Discrepancies may arise from assay conditions (e.g., cell line heterogeneity, serum concentration) or compound stability (e.g., oxidation of methylthio groups).
- Resolution Steps :
Standardized Protocols : Use identical cell lines (e.g., NCI-60 panel) and culture conditions .
Stability Studies : Monitor compound degradation via HPLC under varying pH/temperature .
Meta-Analysis : Compare data across studies with shared structural analogs (e.g., N-(4,7-dimethylbenzo[d]thiazol-2-yl) derivatives) to identify trends .
Q. What pharmacokinetic (PK) and ADME parameters should be prioritized in preclinical studies?
- Key Parameters :
- Lipophilicity (LogP) : Affects membrane permeability. QikProp predictions for similar compounds show LogP ~3.5, suggesting moderate bioavailability .
- Metabolic Stability : Liver microsome assays to assess CYP450-mediated degradation.
- Plasma Protein Binding (PPB) : Equilibrium dialysis to quantify unbound fraction .
Q. How does this compound interact with biological targets at the molecular level?
- Mechanistic Insights :
- Tubulin Inhibition : Competes with colchicine for binding, inducing G2/M cell cycle arrest .
- Kinase Inhibition : Molecular docking suggests interactions with SYK kinase’s ATP-binding pocket via hydrogen bonding (e.g., benzamide carbonyl with Lys402) .
- Validation Methods :
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD).
- Western Blotting : Confirm downstream effects (e.g., reduced phosphorylated ERK in signaling pathways) .
Q. What analytical methods address solubility challenges in formulation development?
- Strategies :
Salt Formation : Hydrochloride salts improve aqueous solubility (e.g., 210°C melting point for hydrochloride derivatives) .
Nanoformulation : Liposomal encapsulation or PEGylation enhances bioavailability .
Co-Solvents : Use DMSO-ethanol-water mixtures for in vitro assays .
Methodological Tables
Table 1 : Key Reaction Conditions for Derivative Synthesis
| Reaction Type | Reagents | Conditions | Yield |
|---|---|---|---|
| Amide Coupling | Benzoyl chloride, TEA | Anhydrous DCM, 0°C→RT | 51–77% |
| Sulfur Oxidation | H₂O₂, AcOH | 50°C, 4h | 85% |
Table 2 : Comparative Biological Activities of Analogues
| Compound | Target Activity (IC₅₀, μM) | Selectivity Index (Cancer/Normal) |
|---|---|---|
| Parent Compound | 12.5 (MCF-7) | 3.2 |
| 4-Bromophenyl Derivative | 4.1 (MCF-7) | 8.7 |
| Ethylsulfonyl-Substituted Analog | 2.8 (HepG2) | 10.5 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
